5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. Its structure includes a thiophene ring, a 4-ethylpiperazine substituent, and a hydroxyl group at position 4.
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS2/c1-2-18-5-7-19(8-6-18)12(11-4-3-9-22-11)13-14(21)20-15(23-13)16-10-17-20/h3-4,9-10,12,21H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHKHPRNTPIPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The ethylpiperazine and thiophene groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Findings from Comparative Studies
Anticonvulsant Activity
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Exhibited high selectivity in the maximal electroshock (MES) model, suggesting sodium channel modulation .
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Active in both MES and pentylenetetrazole (PTZ) models, indicating dual mechanisms (e.g., GABAergic enhancement) .
- Implications for Target Compound : The ethylpiperazinyl group in the target compound may enhance blood-brain barrier penetration compared to fluorophenyl or propoxyphenyl analogues, though this requires validation.
Anticancer Activity
- 5-Arylidene Derivatives (269a–e) : Demonstrated potent anticancer activity (IC50 < 10 µM), outperforming amide-containing analogues. The thiophen-2-ylmethylene derivative (2k) showed comparable activity (LCMS m/z 236) .
- Piperazine-Containing Analogues (6c) : The 4-(2-hydroxyethyl)piperazinylmethylene substituent in 6c (m/z 323) may improve solubility but requires cytotoxicity profiling .
Physicochemical Properties
- Melting Points : Thiophene-containing derivatives (e.g., 2k) exhibit higher melting points (>250°C) compared to furan or piperazine analogues (176–250°C), suggesting stronger crystal lattice interactions .
- Yield Optimization : The target compound’s synthetic route may benefit from methodologies used for 6c (67% yield via condensation reactions) .
Mechanistic and Pharmacological Insights
- Piperazine Role : The 4-ethylpiperazine moiety in the target compound could enhance receptor binding (e.g., serotonin or dopamine receptors) due to its conformational flexibility, as seen in related CNS-active drugs.
- Thiophene vs. Furan : Thiophene-containing analogues (e.g., 2k) exhibit higher metabolic stability compared to furan derivatives (2j, m/z 220), attributed to sulfur’s lower electronegativity .
- Hydroxyl Group Impact : The -OH group at position 6 may confer antioxidant properties or hydrogen-bonding capacity, differentiating it from oxo or ester derivatives .
Biological Activity
5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound with potential pharmacological applications. This article explores its biological activity, focusing on its anticancer properties, receptor interactions, and overall therapeutic potential.
The compound's molecular formula is , with a molecular weight of approximately 284.35 g/mol. It features a thiazolo-triazole core structure linked to a piperazine and thiophene moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, receptor inhibition, and antimicrobial effects.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of thiazolo[3,2-b][1,2,4]triazole derivatives against various cancer cell lines. The following table summarizes key findings regarding the compound's anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.36 | Induces G2/M phase arrest |
| HepG2 (Liver Cancer) | 9.6 | Down-regulates MMP2 and VEGFA expression |
| HCT116 (Colorectal Cancer) | 3.21 | Apoptosis induction via mitochondrial pathway |
The compound exhibited significant growth inhibition against MCF-7 and HepG2 cell lines, with IC50 values indicating potent cytotoxicity. The mechanism primarily involves cell cycle arrest and modulation of key signaling pathways associated with tumor growth and metastasis .
Receptor Interactions
The compound has shown promise as an inhibitor of specific receptor tyrosine kinases. Notably, it has been characterized as an Eph receptor tyrosine kinase inhibitor. This class of receptors is involved in various cellular processes such as cell adhesion, migration, and proliferation, making them critical targets in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole possess antimicrobial activities. The in vitro evaluation against bacterial strains demonstrated moderate effectiveness, suggesting potential applications in treating infections alongside cancer therapies .
Case Studies
- MCF-7 Cell Line Study : A study focused on the effects of thiazolo-triazole derivatives on the MCF-7 breast cancer cell line revealed that modifications to the piperazine ring significantly enhanced cytotoxicity. Compounds with more lipophilic substituents showed improved activity compared to their less lipophilic counterparts .
- Receptor Inhibition : Research highlighted the ability of the compound to inhibit Eph receptor signaling pathways in vitro. This inhibition correlated with reduced cell migration and invasion in cancer models, supporting its role as a therapeutic agent in metastatic cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
